molecular formula C31H39N5O7 B10752527 Cyclophilin inhibitor 1

Cyclophilin inhibitor 1

Cat. No.: B10752527
M. Wt: 593.7 g/mol
InChI Key: IVDFPOWAIHEKAG-GOZMEEBJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclophilin inhibitor 1 is a potent and orally bioavailable inhibitor of cyclophilin A, a protein that exhibits peptidyl-prolyl cis-trans isomerase activity. Cyclophilin A is involved in various biological processes, including protein folding, immune response regulation, and inflammation. This compound has shown significant potential in treating diseases such as hepatitis C virus (HCV) infection and other inflammatory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclophilin inhibitor 1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route may vary depending on the desired purity and yield. Commonly, the synthesis involves:

  • Formation of the core structure through cyclization reactions.
  • Introduction of functional groups via substitution reactions.
  • Purification using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Cyclophilin inhibitor 1 undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to more oxidized states.

    Reduction: Reduction of specific functional groups to achieve desired properties.

    Substitution: Introduction of different substituents to modify the compound’s activity.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance or alter its biological activity.

Scientific Research Applications

Cyclophilin inhibitor 1 has a wide range of scientific research applications, including:

Mechanism of Action

Cyclophilin inhibitor 1 exerts its effects by binding to cyclophilin A, thereby inhibiting its peptidyl-prolyl cis-trans isomerase activity. This inhibition disrupts the interaction between cyclophilin A and its target proteins, leading to altered protein folding and function. In the context of HCV infection, this compound prevents the formation of double membrane vesicles essential for viral replication .

Comparison with Similar Compounds

Cyclophilin inhibitor 1 is unique compared to other cyclophilin inhibitors due to its high potency and oral bioavailability. Similar compounds include:

This compound stands out due to its specific targeting of cyclophilin A and its potential therapeutic applications in treating HCV and other diseases.

Properties

Molecular Formula

C31H39N5O7

Molecular Weight

593.7 g/mol

IUPAC Name

(2'R,5'S,11'S,14'S,18'E)-2',11'-dimethyl-14'-propan-2-ylspiro[1,3-dioxane-5,17'-15-oxa-3,9,12,26,29-pentazatetracyclo[18.5.3.15,9.023,27]nonacosa-1(26),18,20(28),21,23(27),24-hexaene]-4',10',13',16'-tetrone

InChI

InChI=1S/C31H39N5O7/c1-18(2)26-28(38)33-20(4)29(39)36-13-5-6-24(35-36)27(37)32-19(3)23-10-9-22-8-7-21(14-25(22)34-23)11-12-31(30(40)43-26)15-41-17-42-16-31/h7-12,14,18-20,24,26,35H,5-6,13,15-17H2,1-4H3,(H,32,37)(H,33,38)/b12-11+/t19-,20+,24+,26+/m1/s1

InChI Key

IVDFPOWAIHEKAG-GOZMEEBJSA-N

Isomeric SMILES

C[C@@H]1C2=NC3=C(C=CC(=C3)/C=C/C4(COCOC4)C(=O)O[C@H](C(=O)N[C@H](C(=O)N5CCC[C@H](N5)C(=O)N1)C)C(C)C)C=C2

Canonical SMILES

CC1C2=NC3=C(C=CC(=C3)C=CC4(COCOC4)C(=O)OC(C(=O)NC(C(=O)N5CCCC(N5)C(=O)N1)C)C(C)C)C=C2

Origin of Product

United States

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